N-[(Furan-2-YL)methyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide
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Overview
Description
N-[(Furan-2-YL)methyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-YL)methyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The furan and oxadiazole intermediates are then coupled using appropriate linkers and catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-YL)methyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
N-[(Furan-2-YL)methyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s heterocyclic rings make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N-[(Furan-2-YL)methyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)ethanamine: This compound features a furan ring and an ethylamine group, making it structurally similar but with different functional groups.
N-Furan-2-ylmethyl-2-phenoxyacetamide: Similar in structure but lacks the oxadiazole ring, which may result in different chemical and biological properties.
Uniqueness
N-[(Furan-2-YL)methyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-15-8-10-16(11-9-15)21-24-22(29-25-21)18-6-2-3-7-19(18)28-14-20(26)23-13-17-5-4-12-27-17/h2-12H,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEARUXBNFHNRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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